4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring, a cyanophenyl group, and a carboxylic acid functional group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to interact with various biological targets . The cyanophenyl group adds further complexity and potential reactivity to the molecule, making it a versatile scaffold for drug discovery and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Another approach involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This method involves a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . The cyanophenyl group can enhance binding affinity and selectivity towards specific targets, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring, commonly used in medicinal chemistry.
Pyrrolidine-2,5-diones: These compounds feature a dione functionality and are known for their biological activity.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
4-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications in drug discovery and other fields.
Properties
IUPAC Name |
4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9/h1-4,9,12,15H,5-6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYNNZXNRORJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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